2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a small molecule that has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine.
Biochemical and Physiological Effects
The blockade of adenosine A1 receptors by 2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It can increase heart rate and blood pressure, reduce neuronal activity, and decrease inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows researchers to specifically investigate the effects of this receptor. However, one limitation is that 2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide may not accurately reflect the effects of adenosine A1 receptor blockade in vivo, as it is a small molecule that may not penetrate cell membranes or cross the blood-brain barrier.
Future Directions
There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is investigating the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is investigating the potential therapeutic applications of adenosine A1 receptor antagonists in cardiovascular disease and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide and other adenosine A1 receptor antagonists.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes. It has been used to investigate the effects of adenosine receptors on cardiovascular function, neuronal activity, and inflammation.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-14-8-9-18(16(22)12-14)27-13-19(25)23-17-7-3-2-6-15(17)20(26)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXKMKYVHMBMOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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